molecular formula C12H8N2O6S2 B1423389 {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid CAS No. 91330-51-7

{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No. B1423389
CAS RN: 91330-51-7
M. Wt: 340.3 g/mol
InChI Key: DBJXGGPHDUTGID-RUDMXATFSA-N
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Description

The compound is a derivative of phenoxy acetic acid . Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group . It is often known to be a monocarboxylic acid, which is the glycolic acid O-phenyl derivative .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . Alternatively, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel thiazolidin-4-ones and thiazan-4-one compounds, including derivatives of {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid, were synthesized and their stereochemistry and biological activities were examined. These compounds showed significant biological activities (Rahman et al., 2005).

Antibacterial Activity

  • A study synthesized various compounds, including derivatives of the chemical , and evaluated them for their in vitro antibacterial activity against microbes like E.coli, Saureus, and Salmonella typhi (Desai et al., 2001).

Hypoglycemic Effect

  • Research on a compound structurally similar to {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid revealed its potential as a PPARγ and GLUT-4 modulator with a hypoglycemic effect, indicating its relevance in diabetes treatment (Navarrete-Vázquez et al., 2014).

Electrochemical Studies

  • Mannich bases containing pyrazolone moiety were synthesized and characterized, including their electrochemical behavior, which provides insights into the chemical properties of similar compounds (Naik et al., 2013).

Antitumor Screening

  • A study developed a synthesis method for thiazolidin derivatives, showing moderate antitumor activity against malignant tumor cells, suggesting potential therapeutic applications (Horishny & Matiychuk, 2020).

Future Directions

The compound and its derivatives may have potential therapeutic applications . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-[4-nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O6S2/c15-10(16)5-20-8-2-1-7(14(18)19)3-6(8)4-9-11(17)13-12(21)22-9/h1-4H,5H2,(H,15,16)(H,13,17,21)/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJXGGPHDUTGID-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80713186
Record name {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80713186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

CAS RN

91330-51-7
Record name NSC409345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80713186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 4
{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 5
{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Reactant of Route 6
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{4-Nitro-2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

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